D-Mannoheptulose

Description

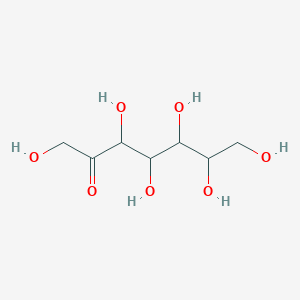

Structure

3D Structure

Properties

IUPAC Name |

1,3,4,5,6,7-hexahydroxyheptan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNZZMHEPUFJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863079 | |

| Record name | Hept-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3615-44-9 | |

| Record name | D-Mannoheptulose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-manno-2-Heptulose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-manno-2-heptulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Occurrence and Biosynthetic Pathways of D Mannoheptulose

Natural Distribution and Accumulation in Biological Systems

The occurrence of D-Mannoheptulose spans different biological kingdoms, although its accumulation is most significant in specific plant species.

This compound is found in several plants, including alfalfa, figs, and the primrose. nih.govwikipedia.org However, it is most famously and abundantly associated with the avocado (Persea americana). In avocado tissues, this compound and its corresponding sugar alcohol, perseitol (B1196775), can constitute over 10% of the tissue's dry weight. avocadosource.com This makes it a dominant soluble sugar in the plant, found in substantial amounts in the leaves, phloem sap, seed, and fruit mesocarp (flesh). nih.govavocadosource.comishs.org

The concentration of this compound in avocados is dynamic, with levels decreasing significantly as the fruit ripens. nih.gov Unripe avocados contain the highest concentrations. nih.govmdpi.com Research indicates that these C7 sugars are primary products of photosynthesis and are transported throughout the plant via the phloem, suggesting a crucial role in the plant's carbon allocation and physiology. avocadosource.com

Below is a table summarizing the concentration of this compound and related C7 sugars in various parts of the 'Hass' avocado plant.

| Tissue/Sample | This compound Concentration | Perseitol Concentration | Notes |

| Phloem Sap | Approx. half the concentration of sucrose (B13894) and perseitol | Approx. equal to sucrose concentration | C7 sugars are actively transported. |

| Fruit Mesocarp (Unripe) | Can exceed 20 mg/g fresh weight (combined with perseitol) | High, contributes to total C7 sugar pool | Levels drop significantly upon ripening. avocadosource.com |

| Fruit Seed | Substantial quantities present | Substantial quantities present | Important for seed metabolism. researchgate.net |

| Leaves (Source) | Actively synthesized during photosynthesis | Actively synthesized during photosynthesis | Primary site of C7 sugar production. avocadosource.com |

Data compiled from studies on 'Hass' avocado. Concentrations are variable and depend on factors like cultivar, maturity, and environmental conditions. avocadosource.com

While most prominent in the plant kingdom, heptoses, including derivatives of mannoheptose, are also synthesized by other organisms. In prokaryotes, the biosynthesis of L-glycero-D-mannoheptose, an isomer of this compound, is an essential step in the formation of the lipopolysaccharide (LPS) core of Gram-negative bacteria like Salmonella typhimurium. nih.gov Another related compound, GDP-d-glycero-α-d-manno-heptose, is a key precursor for the capsular polysaccharide in bacteria such as Campylobacter jejuni. nih.gov The biosynthesis in these organisms often starts from sedoheptulose-7-phosphate. nih.gov

In other eukaryotic domains, such as algae (specifically Phaeophyta, Rhodophyta, and Chlorophyta), the biosynthesis of various seven-carbon sugars and their derivatives has been noted, suggesting a broader distribution of the underlying metabolic pathways beyond higher plants. researchgate.net

This compound Biosynthesis Mechanisms

The precise biochemical pathway for this compound synthesis was a topic of investigation for many years, with research pointing towards its origins in the central carbon metabolism of photosynthetic organisms. wikipedia.org

In photosynthetic organisms like the avocado, this compound is understood to be a primary product of carbon dioxide fixation. avocadosource.com Its synthesis is intricately linked with the Calvin cycle, the metabolic pathway responsible for converting CO2 into organic compounds. avocadosource.comwikipedia.org

The Calvin cycle produces and regenerates numerous sugar phosphates, which serve as precursors for other metabolic pathways. ebsco.comkhanacademy.orglibretexts.org The backbone of this compound is formed from intermediates of this cycle. avocadosource.com Experimental evidence from cell-free extracts of avocado leaves suggests that the seven-carbon structure arises from the condensation of a three-carbon metabolite and a four-carbon metabolite. avocadosource.com

The key intermediates identified are:

Dihydroxyacetone phosphate (B84403) (DHAP): A three-carbon ketose phosphate.

Erythrose-4-phosphate (E4P): A four-carbon aldose phosphate.

The condensation of these two molecules yields a seven-carbon sugar phosphate, sedoheptulose-1,7-bisphosphate, which is a known intermediate of the Calvin cycle itself. avocadosource.com This strongly indicates that the synthesis of C7 sugars in avocado leaves originates from the Calvin cycle, not the oxidative pentose (B10789219) phosphate pathway. avocadosource.com

The conversion of Calvin cycle intermediates into a mannoheptulose derivative is catalyzed by several key enzymes.

Aldolase (B8822740): Research on avocado leaf extracts has demonstrated that an aldolase enzyme catalyzes the condensation of dihydroxyacetone-P and erythrose-4-P to form sedoheptulose-1,7-bisphosphate. avocadosource.comresearchgate.net This is considered the primary reaction for forming the C7 backbone. This sedoheptulose (B1238255) bisphosphate is then believed to be isomerized to a phosphorylated form of this compound. avocadosource.com

Transketolase: This enzyme, also active in both the Calvin cycle and the pentose phosphate pathway, catalyzes the transfer of a two-carbon fragment. wikipedia.org One such reaction involves the conversion of five-carbon metabolites (ribose-5-P and xylulose-5-P) to form the C7 metabolite, sedoheptulose-7-phosphate. avocadosource.comwikipedia.org However, studies with avocado leaf extracts observed that while this reaction occurs, the resulting sedoheptulose-7-phosphate was not further metabolized to mannoheptulose, suggesting the aldolase-mediated pathway is the primary route for this compound synthesis in this plant. avocadosource.com

Transaldolase: Transaldolase is another key enzyme of the non-oxidative pentose phosphate pathway that facilitates the transfer of a three-carbon dihydroxyacetone group. It catalyzes the reversible reaction between sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate to form erythrose-4-phosphate and fructose-6-phosphate. creative-enzymes.comnih.gov While not directly implicated in the primary synthesis of the mannoheptulose backbone from C3 and C4 units in avocado, its role in the interconversion of C7 sugar phosphates like sedoheptulose-7-phosphate makes it a relevant part of the broader metabolic network that influences the pool of available C7 precursors. nih.gov

Enzymatic Interconversions with Related Seven-Carbon Sugars and Sugar Alcohols (e.g., Perseitol, Sedoheptulose)

This compound is part of a family of seven-carbon carbohydrates that can be enzymatically interconverted, primarily through reduction and isomerization reactions. The most direct relationship is with its corresponding sugar alcohol, perseitol.

Conversion to Perseitol: Perseitol is the polyol (sugar alcohol) form of this compound, created through the reduction of the ketone group on the second carbon of mannoheptulose. wikipedia.org While the specific enzyme responsible for this conversion in plants like avocado has not been fully characterized, such reactions are typically catalyzed by NADPH-dependent reductases. This is analogous to other known sugar alcohol biosynthetic pathways in plants, such as the conversion of mannose-6-phosphate (B13060355) to mannitol-1-phosphate by NADPH-dependent M6P reductase or the reduction of sedoheptulose to volemitol (B1209155) by sedoheptulose reductase. nih.govnih.gov This conversion is significant as both this compound and perseitol are found in high concentrations in avocado tissues and are transported together in the phloem. nih.govavocadosource.com

Relationship with Sedoheptulose: The relationship between this compound and sedoheptulose is not one of direct interconversion but rather of shared biosynthetic origins from common precursors. In avocado leaves, research indicates that the C7 backbone is formed by the condensation of dihydroxyacetone-phosphate and erythrose-4-phosphate, which produces sedoheptulose-1,7-bisphosphate. avocadosource.com This intermediate is then isomerized to a phosphorylated derivative of this compound, establishing them as isomers derived from the same Calvin Cycle intermediates. avocadosource.com In microbial systems, the enzyme D-sedoheptulose-7-phosphate isomerase directly converts D-sedoheptulose-7-phosphate into D-glycero-D-manno-heptose 7-phosphate, a direct precursor in the pathway leading to activated mannoheptose derivatives. wikipedia.org

Biosynthesis of Activated this compound Precursors in Microbial Systems (e.g., ADP-L-glycero-D-manno-heptose)

In Gram-negative bacteria, seven-carbon sugars are essential components of the lipopolysaccharide (LPS) inner core. The biosynthesis of the required activated sugar precursor, ADP-L-glycero-D-manno-heptose, is a well-defined multi-step enzymatic pathway that begins with the primary metabolite sedoheptulose-7-phosphate. nih.govnih.gov

The pathway involves a series of enzymatic reactions that isomerize, phosphorylate, dephosphorylate, adenylate, and finally epimerize the sugar. nih.govasm.org The initial substrate, D-sedoheptulose-7-phosphate, is first converted to D-glycero-D-manno-heptose 7-phosphate by the isomerase GmhA. researchgate.net This is followed by the bifunctional enzyme HldE, which first acts as a kinase to phosphorylate the C1 position, yielding D,D-heptose 1,7-bisphosphate, and subsequently acts as an adenylyltransferase. nih.gov The phosphatase GmhB removes the phosphate from the C7 position before HldE can catalyze the transfer of AMP from an ATP molecule to the C1 phosphate, forming ADP-D-glycero-D-manno-heptose. nih.govnih.gov The final step to produce the biologically required L-glycero isomer is catalyzed by the epimerase HldD (also known as RfaD). nih.govasm.org This activated sugar nucleotide is the direct donor for the heptosyltransferases that build the LPS core. researchgate.net

Table 1: Enzymatic Pathway for ADP-L-glycero-D-manno-heptose Biosynthesis in E. coli

| Step | Substrate | Enzyme (Gene) | Product |

|---|---|---|---|

| 1 | D-Sedoheptulose 7-phosphate | Sedoheptulose-7-phosphate isomerase (GmhA) | D-glycero-D-manno-heptose 7-phosphate |

| 2 | D-glycero-D-manno-heptose 7-phosphate | Bifunctional kinase/adenylyltransferase (HldE) - Kinase activity | D-glycero-D-manno-heptose 1,7-bisphosphate |

| 3 | D-glycero-D-manno-heptose 1,7-bisphosphate | Heptose 1,7-bisphosphate phosphatase (GmhB) | D-glycero-D-manno-heptose 1-phosphate |

| 4 | D-glycero-D-manno-heptose 1-phosphate | Bifunctional kinase/adenylyltransferase (HldE) - Adenylyltransferase activity | ADP-D-glycero-D-manno-heptose |

| 5 | ADP-D-glycero-D-manno-heptose | ADP-heptose epimerase (HldD/RfaD) | ADP-L-glycero-D-manno-heptose |

This table outlines the sequential enzymatic reactions involved in the conversion of sedoheptulose-7-phosphate to the activated heptose donor required for lipopolysaccharide synthesis in microbial systems. nih.govnih.govasm.org

Enzymatic Modulation and Metabolic Pathway Perturbation by D Mannoheptulose

Mechanism of Hexokinase Isoenzyme Inhibition

Hexokinases are a family of enzymes that catalyze the phosphorylation of hexoses. In mammals, there are four main isoforms: Hexokinase I (HK1), Hexokinase II (HK2), Hexokinase III (HK3), and Hexokinase IV (HK4), also known as glucokinase (GCK). nih.govresearchgate.netnih.gov D-Mannoheptulose has been identified as a specific inhibitor of D-glucose phosphorylation by these hexokinase isoenzymes. medchemexpress.commedchemexpress.com

Competitive and Non-Competitive Inhibition Kinetics

Research indicates that this compound acts as both a competitive and non-competitive inhibitor of hexokinase. wikipedia.orgresearchgate.net Competitive inhibition occurs when this compound competes with D-glucose for binding to the active site of the enzyme. wikipedia.orgscbt.com Non-competitive inhibition suggests that this compound can also bind to a site distinct from the active site, affecting the enzyme's catalytic activity. Studies in liver and parotid homogenates have revealed a mixed type of inhibition, predominantly non-competitive in liver and competitive in parotid homogenates. nih.gov

Differential Inhibition Across Hexokinase Isoforms (HK1, HK2, HK4/Glucokinase)

This compound inhibits various isoforms of hexokinase, including HK1, HK2, and HK4 (glucokinase). researchgate.net While it is a nonselective inhibitor across these isoforms, the extent and nature of inhibition can vary depending on the specific isoenzyme and experimental conditions. researchgate.netdiabetesjournals.org HK1 is widely expressed in mammalian adult tissues, while HK2 is abundant in tissues like cardiac muscle, skeletal muscle, and adipose tissue. nih.govresearchgate.net HK4 (glucokinase) is primarily found in the liver and pancreas. researchgate.netnih.govportlandpress.com this compound's ability to inhibit these different isoforms contributes to its broad impact on glucose metabolism in various tissues.

Impact on D-Glucose Phosphorylation Dynamics

By inhibiting hexokinase activity, this compound directly impacts the rate of D-glucose phosphorylation, the rate-limiting step of glycolysis. caltagmedsystems.co.ukwikipedia.org This blockage prevents the conversion of glucose to glucose-6-phosphate, subsequently reducing glycolytic flux and ATP production. caltagmedsystems.co.uknih.govaip.org

Research findings illustrate this impact:

| Enzyme Source | Substrate (D-Glucose) Concentration | This compound Concentration | Effect on Phosphorylation | Reference |

| Bovine heart hexokinase | 1.0 mM (alpha-D-glucose) | 0.2-0.5 mM | May increase | nih.govspandidos-publications.com |

| Bovine heart hexokinase | 1.0 mM (beta-D-glucose) | 0.02-10.0 mM | Inhibitory (more marked) | nih.govspandidos-publications.com |

| Human liver glucokinase | Not specified | 0.02-10.0 mM | Inhibitory (less marked) | nih.govspandidos-publications.com |

| Rat parotid homogenates | 0.1-3.0 mM | 3.0 mM | Competitive inhibition | researchgate.net |

Note: The unexpected increase in alpha-D-glucose phosphorylation by hexokinase at low this compound concentrations highlights complex interactions. nih.govspandidos-publications.com

Anomeric Specificity in Glucose Phosphorylation Inhibition by this compound

Studies have documented anomeric specificity in the inhibitory action of this compound on D-glucose phosphorylation. nih.govspandidos-publications.com The inhibitory effect of this compound is less marked when the substrate is alpha-D-glucose compared to beta-D-glucose, for both hexokinase and glucokinase. nih.govspandidos-publications.comingentaconnect.com This indicates that the anomeric form of glucose influences the degree of inhibition by this compound.

Glucokinase Inhibition and Substrate Interactions

Glucokinase (HK4) is a key enzyme in glucose homeostasis, particularly in the liver and pancreatic beta-cells, where it acts as a glucose sensor. portlandpress.comnih.govdiabetesjournals.orgdiabetesjournals.org this compound inhibits glucokinase activity. caltagmedsystems.co.ukcaymanchem.comwikipedia.org

Regulatory Effects on Glucokinase Activity

This compound's inhibition of glucokinase impacts glucose sensing and subsequent metabolic processes. In pancreatic beta-cells, glucokinase activity is rate-limiting for glucose-stimulated insulin (B600854) secretion. diabetesjournals.orgdiabetesjournals.orgfrontiersin.org By inhibiting glucokinase, this compound can reduce glucose-mediated insulin release. caltagmedsystems.co.ukcaymanchem.comwikipedia.orgnii.ac.jp This effect has been utilized to study the link between glucose metabolism and insulin secretion. nih.govnih.govnii.ac.jp

Research has shown that inhibiting glucokinase with this compound can influence cellular responses to glucose. For instance, in studies with cultured rat islets, this compound inhibited glucose oxidation, glucose-induced 45Ca uptake, and insulin release in a dose-dependent manner, with higher glucose concentrations overcoming the inhibition. nii.ac.jp This suggests that the level of glucose can influence the apparent effectiveness of this compound as a glucokinase inhibitor in this context.

Furthermore, this compound has been used to investigate the effects of reducing glucokinase activity in models of diabetes. Studies in diabetic mice islets treated with this compound demonstrated reinstated glucose sensing, ATP content, and NAD(P)H flux, as well as restored calcium oscillations, pulsatility, and insulin secretion. diabetesjournals.orgdoi.org This suggests that modulating glucokinase activity with inhibitors like this compound can have complex regulatory effects on beta-cell function. diabetesjournals.orgfrontiersin.org

Phosphorylation of this compound by Glucokinase and Hexokinase Isoenzymes

This compound acts as an inhibitor of both hexokinase and glucokinase, the enzymes that catalyze the phosphorylation of glucose to glucose-6-phosphate. wikipedia.orgcaymanchem.comscbt.com This inhibition can be competitive with D-glucose. wikipedia.orgcaymanchem.com Studies have investigated the phosphorylation of this compound by different hexokinase isoenzymes. For instance, using yeast hexokinase, the phosphorylation of 25 mM this compound was found to be only 0.02% of that of 5 mM D-glucose. spandidos-publications.comresearchgate.net In the case of bovine heart hexokinase, this percentage increased to 3.93%. spandidos-publications.comresearchgate.net Bovine heart hexokinase showed a Km for this compound of approximately 0.2 mM, and its phosphorylation was inhibited by both D-glucose and glucose-6-phosphate. spandidos-publications.comresearchgate.net Human B-cell glucokinase also catalyzes the phosphorylation of this compound, with this phosphorylation being increased by D-glucose in a bell-shaped manner at certain concentrations. spandidos-publications.comresearchgate.net Studies using rat parotid gland, liver, and pancreatic islet homogenates also showed phosphorylation of D-[3H]mannoheptulose, with differing absolute and relative values and sensitivity to D-glucose inhibition across tissues. spandidos-publications.comresearchgate.net The inhibitory action of this compound on glucose phosphorylation by hexokinase and glucokinase can also exhibit anomeric specificity, with less marked inhibition observed for α-D-glucose compared to β-D-glucose. spandidos-publications.com

Table 1: Relative Phosphorylation of this compound Compared to D-Glucose by Different Hexokinase Isoenzymes

| Enzyme | Substrate Concentration (this compound vs D-Glucose) | Relative Phosphorylation Rate (% of D-Glucose) |

| Yeast Hexokinase | 25 mM vs 5 mM | 0.02 |

| Bovine Heart Hexokinase | Not specified vs Not specified | 3.93 |

Note: Data compiled from research findings on the phosphorylation of this compound by various hexokinase isoenzymes. spandidos-publications.comresearchgate.net

Downstream Metabolic Consequences of Hexokinase/Glucokinase Inhibition

The inhibition of hexokinase and glucokinase by this compound has significant downstream consequences for glucose metabolism and cellular function.

By blocking the phosphorylation of glucose, this compound prevents the formation of glucose-6-phosphate, which is the crucial first committed step of glycolysis. wikipedia.orgcaymanchem.com This effectively inhibits the entry of glucose into the glycolytic pathway, thereby disrupting the subsequent steps of glucose breakdown. wikipedia.org This inhibition of glycolysis by this compound has been observed in various cell types, including pancreatic islet cells and breast cancer cells. qu.edu.iqresearchgate.netaip.orgnih.gov

The inhibition of glucose phosphorylation by this compound leads to decreased glucose utilization and oxidation rates. caymanchem.comnih.govnih.gov In human pancreatic islets, this compound has been shown to inhibit both D-[5-3H]glucose utilization and D-[U-14C]glucose oxidation. nih.gov Similarly, studies in dispersed rat pancreatic islet cells demonstrated that this compound decreased the utilization and oxidation of D-glucose. nih.gov The extent of this inhibition can be dependent on the glucose concentration, with a greater relative inhibitory action observed at higher glucose concentrations in isolated islets and purified B cells. nih.gov Research in dogs has also indicated that dietary this compound can have differential effects on fasting and post-prandial whole-body glucose oxidation. tandfonline.com

This compound can modulate glucose-mediated gene regulation, particularly the activation of the Carbohydrate Response Element Binding Protein (ChREBP). ChREBP is a transcription factor that plays a key role in regulating the expression of genes involved in glycolysis and lipogenesis in response to glucose. nih.govresearchgate.netresearchgate.netnih.gov The formation of glucose-6-phosphate is essential for glucose activation of ChREBP. nih.govresearchgate.netnih.gov By preventing the conversion of glucose to glucose-6-phosphate, this compound attenuates the glucose response of ChREBP. caymanchem.comnih.govresearchgate.netnih.govplos.org Studies using a GAL4-ChREBP reporter assay have shown that this compound dose-dependently shuts down the glucose response of ChREBP, suggesting that the formation of glucose-6-phosphate is essential for this activation. nih.govnih.gov

The inhibition of glycolysis by this compound directly impacts downstream metabolite levels, including pyruvate (B1213749) and ATP. As glycolysis is the primary pathway for converting glucose into pyruvate and subsequently generating ATP, blocking this pathway reduces the cellular concentrations of these metabolites. qu.edu.iqresearchgate.netaip.orgnih.govmdpi.com Studies in breast cancer cells treated with this compound have demonstrated decreased levels of pyruvate and ATP, which is consistent with the inhibition of hexokinase and the resulting disruption of glycolysis. qu.edu.iqresearchgate.netaip.orgnih.gov

Table 2: Impact of this compound on Cellular Metabolite Levels in Breast Cancer Cells

| Metabolite | Effect of this compound Treatment | Reference |

| Pyruvate | Decreased concentration | qu.edu.iqresearchgate.netaip.orgnih.gov |

| ATP | Decreased concentration | qu.edu.iqresearchgate.netaip.orgnih.gov |

Research Applications of D Mannoheptulose in Cellular and Organismal Metabolism

Studies in Pancreatic Islet Physiology

The pancreatic islets of Langerhans, specifically the beta-cells, are central to glucose homeostasis through their secretion of insulin (B600854). D-Mannoheptulose has been instrumental in dissecting the stimulus-secretion coupling in these cells.

Inhibition of Glucose-Stimulated Insulin Secretion Mechanisms

This compound serves as a classic inhibitor of glucose-stimulated insulin secretion (GSIS). Its primary mechanism of action is the competitive inhibition of glucokinase (hexokinase IV), the enzyme that acts as the glucose sensor in pancreatic beta-cells. diabetesjournals.orgdiabetesjournals.org By preventing the phosphorylation of glucose to glucose-6-phosphate, this compound effectively blocks the initial rate-limiting step of glycolysis. diabetesjournals.org This inhibition curtails the subsequent rise in the ATP/ADP ratio within the beta-cell, a critical trigger for the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and the influx of calcium ions (Ca2+) that ultimately leads to insulin exocytosis.

Research has demonstrated that this compound's inhibitory effect is potent, suppressing the metabolic and functional responses to D-glucose specifically in pancreatic islets. diabetesjournals.org This targeted action has made it an invaluable tool for differentiating between glucose-dependent and independent pathways of insulin secretion.

Restoration of Glucose Sensing and Pulsatility in Beta-Cells in Disease Models

Paradoxically, while this compound inhibits insulin secretion in healthy islets, it has been shown to restore normal glucose sensing and pulsatile insulin release in animal models of type 2 diabetes. diabetesjournals.orgnih.gov In the early stages of type 2 diabetes, beta-cells can become hypersensitive to glucose, leading to excessive insulin release at low glucose levels and a subsequent exhaustion of the cells. nih.govfrontiersin.org

Analysis of Intracellular Calcium Dynamics in Pancreatic Islets

Intracellular calcium (Ca2+) signaling is a cornerstone of insulin secretion. Glucose metabolism leads to oscillations in intracellular Ca2+ concentrations, which in turn drive the pulsatile release of insulin. This compound has been utilized to probe the link between glucose metabolism and Ca2+ dynamics.

Studies have shown that this compound inhibits the glucose-induced rise in intracellular Ca2+. diabetesjournals.org In diabetic db/db mouse islets, which exhibit disrupted Ca2+ oscillations, treatment with this compound has been found to restore these oscillations. diabetesjournals.org Importantly, the rate of insulin secretion in these treated islets correlates with the increased amplitude of the restored Ca2+ oscillations, but not with the mean intracellular Ca2+ levels. nih.gov Further research has detailed that glucose stimulation causes an initial decrease followed by a subsequent increase in 45Ca efflux from prelabeled islets; this compound inhibits both of these glucose-evoked effects. nih.gov This demonstrates the compound's utility in dissecting the specific components of glucose-mediated calcium signaling.

Investigation of this compound Esters for Enhanced Intracellular Delivery

To improve the intracellular delivery and efficacy of this compound, researchers have investigated its esterified forms, such as this compound hexaacetate. The rationale is that the ester form can more readily cross the cell membrane, after which intracellular esterases can hydrolyze it to release the active this compound.

However, studies comparing the effects of this compound and its hexaacetate ester have yielded complex results. In some cellular systems resistant to this compound, the hexaacetate form has been shown to be an effective inhibitor of D-glucose catabolism. This suggests that in these cells, transport of the unesterified form may be the limiting factor. The entry of this compound into islet cells is thought to be a carrier-mediated process, possibly involving the GLUT2 transporter.

Investigations into Whole-Body Glucose Homeostasis

Beyond its effects at the cellular level, this compound has been used in animal models to understand its impact on systemic glucose regulation.

Effects on Systemic Glucose Levels in Animal Models

The administration of this compound in various animal models has provided insights into its in vivo effects on blood glucose levels. Early studies demonstrated that supraphysiological doses of this compound (1-2 g/kg) in dogs could induce a transient hyperglycemic state, characterized by a marked increase in blood glucose and a decrease in the insulin-to-glucagon ratio. nih.gov Similarly, in rats, a 400 mg injection of mannoheptulose was found to increase blood glucose to 200 mg/100 ml.

In chickens, the intraperitoneal or intracardiac administration of this compound (200-300 mg/kg body weight) resulted in a significant 24.3% increase in plasma glucose concentration four hours after administration. nih.gov However, the hyperglycemic response in birds was noted to be less dramatic than that observed in mammals. nih.govresearchgate.net

Interestingly, a more recent study in adult Beagle dogs found that a dietary dose of 8 mg/kg of this compound did not affect serum glucose or insulin levels, contrasting with earlier reports that used much higher, non-dietary doses. nih.gov This suggests that the effect of this compound on systemic glucose levels is dose-dependent.

| Animal Model | This compound Administration | Effect on Blood/Plasma Glucose |

| Dog | 1-2 g/kg (intravenous or intra-arterial) | Marked, transient hyperglycemia nih.gov |

| Dog | 8 mg/kg (dietary) | No significant effect nih.gov |

| Rat | 400 mg (subcutaneous) | Increase to 200 mg/100 ml |

| Chicken | 200-300 mg/kg (intraperitoneal or intracardiac) | 24.3% increase after 4 hours nih.gov |

Modulation of Ketone Body Metabolism

Research has demonstrated that this compound can influence the production of ketone bodies. In a study conducted on fasting rats, the subcutaneous injection of this compound led to an increase in blood ketone bodies. sci-hub.ruphysiology.orgnih.gov Specifically, an injection of 400 mg of this compound resulted in an elevation of blood ketone bodies to 21 mg/100 ml within one hour. sci-hub.ru This effect is thought to be linked to the compound's impact on insulin secretion. The findings from the study in rats suggest that this compound may act in the pancreas to block or suppress the release of insulin. sci-hub.ruphysiology.orgscispace.com

Furthermore, the elevation of glucagon (B607659) levels, which can be induced by this compound injection in rats, has been associated with a significant increase in the activity of 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) and subsequent ketone body production. mdpi.com HMGCS2 is the rate-limiting enzyme in the synthesis of ketone bodies. This suggests a potential mechanism by which this compound promotes ketogenesis through hormonal regulation. When glucose was administered alongside this compound, the typical glucose-induced lowering of blood ketone bodies was delayed. sci-hub.ru

Research in Cellular Bioenergetics

The impact of this compound on cellular energy production is a key area of investigation, primarily due to its role as a glycolysis inhibitor.

As a competitive and non-competitive inhibitor of hexokinase and the related liver isozyme glucokinase, this compound directly prevents the phosphorylation of glucose, the first and a critical step in glycolysis. wikipedia.org This action effectively inhibits the breakdown of glucose for energy production. wikipedia.org In human pancreatic islets, this compound has been shown to inhibit both the utilization of D-[5-3H]glucose and the oxidation of D-[U-14C]glucose. nih.gov While its inhibitory effect on glucose metabolism is well-documented, comprehensive studies detailing a global profile of how this compound affects the cellular utilization of a broader range of carbohydrates are not extensively available in the current scientific literature.

Studies in animal models have explored the effects of this compound on whole-body energy expenditure with varying results. In a study with adult Beagle dogs, this compound administered with a high-carbohydrate diet was found to increase postprandial energy expenditure between 5 and 10 hours after a meal, suggesting an increase in dietary induced thermogenesis. nih.gov However, research on its effects on energy expenditure in dogs has not been entirely consistent. wikipedia.org Another study involving mice on a high-fat diet showed that an avocado extract enriched in this compound did not significantly alter energy expenditure compared to the control group, though it did prevent the negative effects of the high-fat diet. mdpi.com These studies provide insights at the organismal level, but detailed analyses of energy expenditure specifically within cellular model systems are less prevalent in the reviewed literature.

Applications in Cancer Metabolism Research

The reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, makes the inhibition of this pathway a promising strategy for cancer therapy. nih.gov this compound, as a hexokinase inhibitor, has been a focus of research in this area. nih.govnih.govqu.edu.iqaip.org

Research has demonstrated that this compound can effectively inhibit the proliferation of breast cancer cells by targeting the glycolysis pathway. nih.govqu.edu.iq In studies involving the human breast cancer cell lines AMJ13 and MCF7, treatment with this compound led to a significant reduction in the activity of hexokinase. nih.govnih.govqu.edu.iq This inhibition of the initial step of glycolysis results in a subsequent decrease in the concentration of downstream metabolites.

Specifically, treatment of AMJ13 and MCF7 cells with this compound resulted in reduced levels of pyruvate (B1213749) and adenosine (B11128) triphosphate (ATP). nih.govnih.govqu.edu.iq Furthermore, the inhibition of glycolysis by this compound led to a decrease in the acidity of the cellular microenvironment, which is often elevated in tumors due to lactate (B86563) production. nih.gov Notably, these inhibitory effects on glycolysis were observed in cancer cells with minimal toxic effects on normal cell lines, such as the normal embryo fibroblast (REF) cell line. nih.govqu.edu.iq

| Parameter | Cell Line | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Hexokinase Activity | AMJ13, MCF7 | Decreased | nih.govnih.govqu.edu.iq |

| Pyruvate Concentration | AMJ13, MCF7 | Decreased | nih.govnih.govqu.edu.iq |

| ATP Concentration | AMJ13, MCF7 | Decreased | nih.govnih.govqu.edu.iq |

| Environmental Acidity (pH) | AMJ13, MCF7 | Decreased (Higher pH) | nih.gov |

By inhibiting aerobic glycolysis and consequently reducing energy production, this compound has been shown to have a significant impact on the proliferation and viability of cancer cells. nih.govqu.edu.iq In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer cell lines AMJ13 and MCF7. nih.govqu.edu.iqaip.org This anti-proliferative activity is associated with an increase in cytotoxicity and the induction of apoptosis in these cancer cells. nih.govnih.gov

The cytotoxic effects of this compound were found to be concentration-dependent. nih.gov Importantly, the compound exhibited potent cytotoxicity against breast cancer cells while having a less toxic effect on normal REF cells, suggesting a potential therapeutic window. nih.gov The induction of cancer cell death is attributed to the inhibition of glycolysis and the subsequent depletion of ATP, which is crucial for the high metabolic demands of rapidly proliferating tumor cells. nih.govqu.edu.iq

| Effect | Cell Line | Observation | Reference |

|---|---|---|---|

| Proliferation | AMJ13, MCF7 | Inhibited | nih.govqu.edu.iqaip.org |

| Cytotoxicity | AMJ13, MCF7 | Increased | nih.govnih.gov |

| Apoptosis | AMJ13, MCF7 | Induced | nih.govnih.gov |

| Toxicity in Normal Cells (REF) | REF | Low | nih.gov |

Synergistic Interactions with Oncolytic Agents (e.g., Newcastle Disease Virus)

This compound has been investigated for its ability to enhance the therapeutic efficacy of oncolytic viruses, which are viruses that preferentially infect and kill cancer cells. nih.gov Research has specifically focused on its synergistic interaction with Newcastle Disease Virus (NDV), an avian paramyxovirus known for its oncolytic properties. nih.govfrontiersin.org The primary mechanism behind this synergy lies in targeting the unique metabolic profile of cancer cells, often characterized by a high rate of glycolysis, a phenomenon known as the Warburg effect. nih.govresearchgate.net

This compound functions as a competitive inhibitor of hexokinase, the first rate-limiting enzyme in the glycolytic pathway. nih.govaip.org By inhibiting this enzyme, this compound disrupts the primary energy production route in many cancer cells, making them more susceptible to other therapeutic agents. nih.govnih.gov

Studies combining this compound with an attenuated strain of NDV have demonstrated a significant synergistic effect in killing breast cancer cells in vitro. nih.govresearchgate.net This combination has been shown to be more effective at inducing cancer cell death and inhibiting proliferation than either agent used alone. nih.govnih.gov The synergistic cytotoxicity was confirmed through the Combination Index (CI), where values less than 1 indicate a synergistic relationship. nih.govresearchgate.net For instance, in studies on AMJ13 and MCF-7 breast cancer cell lines, the combination of this compound and NDV resulted in CI values below 1 across multiple dose points, confirming a strong synergistic interaction. nih.gov Importantly, this combined treatment showed minimal cytotoxic effects on normal, non-cancerous cells, highlighting its potential as a cancer-specific therapy. nih.govresearchgate.net

The enhanced anti-tumor effect is accompanied by an increase in apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net The inhibition of hexokinase by this compound leads to a reduction in crucial glycolysis products such as pyruvate and ATP, depleting the energy supply necessary for cancer cell survival and proliferation. nih.govaip.org This metabolic stress, coupled with the oncolytic action of NDV, creates a powerful anti-cancer effect. nih.gov

| Cell Line | Agent(s) | Observed Effect | Key Findings |

|---|---|---|---|

| AMJ13 & MCF-7 (Breast Cancer) | This compound + NDV | Synergistic Cytotoxicity | Combination Index (CI) values were less than 1, indicating synergy. nih.gov |

| AMJ13 & MCF-7 (Breast Cancer) | This compound + NDV | Increased Apoptosis | Combination therapy led to a higher rate of programmed cell death compared to monotherapy. nih.gov |

| AMJ13 & MCF-7 (Breast Cancer) | This compound + NDV | Inhibition of Glycolysis | Significant reduction in levels of pyruvate and ATP. nih.govresearchgate.net |

| REF (Normal Rat Embryo Fibroblast) | This compound + NDV | No Significant Cytotoxicity | The combination did not show synergistic killing in normal cells, suggesting cancer-specificity. nih.govresearchgate.net |

Modulation of Tumor Microenvironment Characteristics (e.g., Acidity)

A hallmark of the tumor microenvironment is its acidic nature, primarily due to the high rate of glycolysis in cancer cells, which results in the production and secretion of lactic acid. nih.govfrontiersin.org This acidic environment promotes tumor invasion, metastasis, and immune evasion. frontiersin.orgnih.gov this compound, by inhibiting glycolysis, directly addresses this characteristic.

Research has shown that treatment with this compound, particularly in combination with oncolytic agents like Newcastle Disease Virus, can modulate the acidity of the tumor microenvironment. nih.govresearchgate.net The inhibition of hexokinase by this compound reduces the metabolic flux through the glycolytic pathway, leading to a significant decrease in the production of lactic acid. nih.gov

In in vitro studies with breast cancer cell lines, the supernatant of cells treated with the this compound-NDV combination was found to be significantly more alkaline compared to cells treated with either agent alone or untreated control cells. nih.gov One study documented a shift in the pH of the cancer cell culture medium from an acidic pH of 6.3 in the control group to a more alkaline pH of 8.2 in the combination therapy group for both AMJ13 and MCF-7 cell lines. researchgate.net This demonstrates a direct link between the inhibition of glycolysis by this compound and a reduction in the extracellular acidity generated by cancer cells. nih.govresearchgate.net By neutralizing the acidic tumor microenvironment, this compound may help to overcome a critical barrier to effective cancer therapy and reduce tumor aggressiveness. nih.gov

| Cell Line | Treatment Group | pH Level | Outcome |

|---|---|---|---|

| AMJ13 (Breast Cancer) | Control (Untreated) | ~6.3 | Acidic Environment |

| NDV or this compound alone | ~7.3 | Slightly Alkaline | |

| NDV + this compound | ~8.2 | Significantly More Alkaline researchgate.net | |

| MCF-7 (Breast Cancer) | Control (Untreated) | ~6.3 | Acidic Environment |

| NDV or this compound alone | ~7.4 | Slightly Alkaline | |

| NDV + this compound | ~8.2 | Significantly More Alkaline researchgate.net |

Advanced Research Methodologies and Future Directions

Biochemical and Enzymatic Assay Techniques

Understanding the interaction of D-mannoheptulose with enzymes, particularly hexokinases, is fundamental to comprehending its biological effects. Various assay techniques are employed to measure enzyme activity and kinetics in the presence of this heptose.

The phosphorylation of this compound and its inhibitory effect on glucose phosphorylation by hexokinase isoenzymes can be investigated using both spectrophotometric and radioisotopic methods. nih.gov

Spectrophotometric assays often utilize coupled enzymatic reactions. nih.gov For instance, the activity of hexokinase can be measured by quantifying the production of glucose-6-phosphate. This is achieved by adding glucose-6-phosphate dehydrogenase, which oxidizes glucose-6-phosphate and concurrently reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the hexokinase activity. nih.govugent.be When studying this compound, its effect on the rate of NADPH production in the presence of glucose provides a measure of its inhibitory action. nih.gov Colorimetric methods, where a chromogenic reagent reacts with a product of the enzymatic reaction, can also be employed to determine enzyme activity. nih.gov

Radioisotopic assays offer a highly sensitive method for tracking the metabolism of this compound. nih.gov By using radiolabeled substrates, such as D-[3H]mannoheptulose or D-[U-14C]glucose, researchers can directly measure the rate of phosphorylation by hexokinase. nih.govnih.gov The phosphorylated product is separated from the unreacted substrate, and the amount of radioactivity incorporated into the product is quantified using liquid scintillation counting. This approach has been utilized in studies with homogenates of various tissues, including rat parotid gland, liver, and pancreatic islets, to determine the extent of this compound phosphorylation. nih.gov

To characterize the interaction between this compound and enzymes like hexokinase, it is essential to determine key kinetic parameters such as the Michaelis-Menten constant (K_m) and the inhibition constant (K_i). sigmaaldrich.com

The K_m value represents the substrate concentration at which the enzyme operates at half of its maximum velocity (V_max) and is an indicator of the affinity of the enzyme for its substrate. sigmaaldrich.com For this compound, the K_m can be determined by measuring the initial reaction velocity at various concentrations of the heptose. For bovine heart hexokinase, the K_m for this compound has been found to be approximately 0.2 mM. nih.gov

The K_i value quantifies the potency of an inhibitor. This compound acts as a competitive inhibitor of glucokinases and hexokinases with respect to D-glucose. caymanchem.com The K_i can be calculated from the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the K_m for the substrate. sigmaaldrich.com For glucokinases and hexokinases, this compound has a reported K_i value of 0.25 mM in its competition with D-glucose. caymanchem.com

| Enzyme | Parameter | Value | Reference |

| Bovine Heart Hexokinase | K_m for this compound | ~ 0.2 mM | nih.gov |

| Glucokinases/Hexokinases | K_i vs D-Glucose | 0.25 mM | caymanchem.com |

Analytical Chemistry Techniques for this compound and Metabolite Analysis

Accurate quantification of this compound and its metabolites in biological matrices is crucial for metabolic studies. Analytical techniques, particularly chromatography and isotopic tracing, are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of carbohydrates, including this compound. acs.orgnih.gov This method offers high resolution and sensitivity for analyzing complex mixtures. In the context of this compound research, HPLC has been successfully applied to determine its concentration in various samples, such as avocado cultivars. acs.orgnih.gov The separation is typically achieved on a specialized column, and detection can be performed using detectors like a refractive index detector or in conjunction with mass spectrometry for enhanced specificity. ugent.be

Isotopic tracing is a sophisticated technique used to follow the metabolic fate of a molecule within a biological system. By labeling this compound with stable or radioactive isotopes, such as ¹³C or ³H, researchers can trace its journey through various metabolic pathways. medchemexpress.comresearchgate.net For instance, D-[3H]mannoheptulose has been used to study its uptake and metabolism in rat pancreatic islets. nih.govresearchgate.net The use of ¹³C-labeled this compound (this compound-¹³C) allows for the analysis of its metabolic products using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into its metabolic flux and the pathways it influences. medchemexpress.com This approach is instrumental in understanding how this compound affects central carbon metabolism.

Cellular and Molecular Biology Research Models

To investigate the effects of this compound at the cellular and organismal level, various in vitro and in vivo models are employed. These models are essential for understanding its physiological and pathophysiological roles.

In vitro models include a range of cell lines and primary cell cultures. For example, the impact of this compound on glucose metabolism has been studied in tumoral pancreatic islet cell lines like RINm5F and INS-1. nih.gov Breast cancer cell lines, such as MCF-7 and AMJ13, have been used to investigate the anti-proliferative effects of this compound. nih.gov Isolated rat pancreatic islets are another critical ex vivo model to study its direct effects on insulin (B600854) secretion and glucose metabolism in a more physiologically relevant context than cell lines. nih.govnih.gov Co-culture models, such as those combining intestinal (Caco-2) and liver (HepG2) cells, can be used to simulate the digestion, absorption, and subsequent metabolic effects of compounds like this compound. mdpi.com

In vivo models , primarily rodents, are indispensable for studying the systemic effects of this compound. Rat models have been extensively used to investigate its influence on insulin release and carbohydrate utilization. nih.govmedchemexpress.com Mouse models, such as the C57BL/6J strain, are employed in studies of diet-induced obesity to assess the potential of this compound-enriched extracts to prevent the negative metabolic consequences of a high-fat diet. nih.gov These animal models allow for the examination of complex physiological interactions and the long-term effects of this compound administration.

| Model Type | Specific Model | Research Focus | Reference(s) |

| In Vitro | RINm5F, INS-1 cells | Glucose metabolism | nih.gov |

| MCF-7, AMJ13 cells | Cancer cell proliferation | nih.gov | |

| Caco-2/HepG2 co-culture | Digestion and metabolism | mdpi.com | |

| Ex Vivo | Isolated rat pancreatic islets | Insulin secretion, glucose metabolism | nih.govnih.gov |

| In Vivo | Rats | Insulin release, carbohydrate utilization | nih.govmedchemexpress.com |

| C57BL/6J mice | Diet-induced obesity | nih.gov |

Utilization of Isolated Cells and Tissue Homogenates (e.g., Pancreatic Islets, Hepatocytes)

The study of this compound's biological effects has been significantly advanced by the use of isolated cells and tissue homogenates. These in vitro systems permit a detailed examination of the compound's mechanism of action at the cellular and subcellular levels, free from the systemic complexities of whole-organism studies. Pancreatic islets and hepatocytes have been particularly valuable models in this research.

Isolated pancreatic islets, clusters of endocrine cells from the pancreas, have been instrumental in elucidating the inhibitory effects of this compound on insulin secretion. Research has shown that this compound's ability to inhibit glucose metabolism in pancreatic islets is more pronounced at high glucose concentrations. nih.govavocadosource.com This is attributed to its competitive inhibition of hexokinase, a key enzyme in the initial step of glycolysis. nih.gov Interestingly, the uptake of this compound into islet cells appears to be a critical factor in its efficacy. Studies have indicated that the transport of this compound into these cells is a carrier-mediated process, with evidence suggesting the involvement of the GLUT2 transporter. acs.org This transporter-dependency helps explain the differential effects observed at varying glucose levels. avocadosource.com Furthermore, investigations using dispersed islet cells have allowed researchers to distinguish the effects of this compound on different cell types within the islet, revealing a more significant impact on the metabolism of insulin-producing beta-cells compared to non-beta-cells. acs.org

Isolated hepatocytes, the primary cells of the liver, have also served as a crucial model for understanding this compound's metabolic influence. Similar to findings in pancreatic islets, this compound has been shown to inhibit D-glucose metabolism in rat hepatocytes. nih.gov These studies have highlighted that the uptake of the heptose can be a limiting factor in its inhibitory action, especially at low glucose concentrations. nih.gov The use of a more lipophilic derivative, this compound hexaacetate, was found to overcome this uptake issue, leading to a more consistent inhibition of glucose metabolism regardless of the external glucose concentration. nih.gov

Tissue homogenates from various organs, including the liver, pancreatic islets, and parotid gland, have been employed to directly study the enzymatic phosphorylation of this compound. researchgate.net These cell-free systems have confirmed that this compound can be phosphorylated by hexokinase isoenzymes, although at a much lower rate compared to glucose. researchgate.net Such studies have been pivotal in characterizing the direct interaction between this compound and the enzymes it inhibits.

Interactive Data Table: Effects of this compound on Glucose Metabolism in Isolated Cells

| Cell/Tissue Type | Experimental Condition | Key Finding | Reference |

| Rat Pancreatic Islets | High Glucose Concentration | More potent inhibition of D-glucose metabolism. | nih.govavocadosource.com |

| Rat Pancreatic Islets | Low Glucose Concentration | Modest inhibition of D-glucose metabolism. | nih.govavocadosource.com |

| Rat Hepatocytes | Low Glucose Concentration | Poor efficiency as an inhibitor of D-glucose catabolism. | nih.gov |

| Rat Hepatocytes | With this compound hexaacetate | Comparable inhibition of D-glucose utilization at low and high glucose levels. | nih.gov |

| Dispersed Rat Islet Cells | Comparison of B-cells and non-B-cells | Greater inhibitory action on D-glucose metabolism in B-cells. | acs.org |

Cell Line-Based Assays for Metabolic and Proliferative Responses

Cell line-based assays have become indispensable tools for investigating the metabolic and proliferative responses to this compound, particularly in the context of cancer research. These assays offer a controlled and reproducible environment to dissect the molecular mechanisms underlying the compound's effects.

The primary focus of metabolic assays involving this compound in cell lines has been its impact on glycolysis. Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect, making this pathway an attractive target for therapeutic intervention. wikipedia.org Studies utilizing various cancer cell lines, including breast cancer (AMJ13, MCF7) and tumoral pancreatic islet cells (RINm5F, INS-1), have consistently demonstrated that this compound inhibits glycolysis. nih.govavocadosource.comwikipedia.orgnih.gov The key mechanism identified is the inhibition of hexokinase, the first enzyme in the glycolytic pathway. nih.govavocadosource.comwikipedia.org This inhibition leads to a cascade of metabolic consequences, including reduced levels of pyruvate (B1213749) and ATP, and a decrease in environmental acidity due to lower lactate (B86563) production. wikipedia.org

The antiproliferative effects of this compound are a direct consequence of its metabolic actions. By depriving cancer cells of the energy and metabolic intermediates necessary for rapid growth, this compound can inhibit their proliferation. nih.govavocadosource.com The most common method to assess this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay, which measures cell viability. avocadosource.comresearchgate.net Research has shown that this compound exhibits a dose-dependent cytotoxic effect on breast cancer cell lines while showing less toxicity towards normal cell lines. avocadosource.comresearchgate.net Furthermore, studies have explored the induction of apoptosis (programmed cell death) as a mechanism of this compound's anticancer activity. avocadosource.comwikipedia.org

The efficiency of this compound in these cell line-based assays is often linked to its cellular uptake. In tumoral pancreatic islet cells, for instance, the expression of the GLUT2 glucose transporter was found to be a determining factor for the inhibitory action of this compound on D-glucose metabolism. nih.gov In cell lines with low GLUT2 expression, the less polar derivative, this compound hexaacetate, was more effective at inhibiting glucose metabolism, presumably due to its enhanced ability to cross the cell membrane. nih.gov

Interactive Data Table: Cell Line-Based Assays for this compound Research

| Cell Line | Assay Type | Measured Parameter(s) | Key Finding | Reference |

| AMJ13, MCF7 (Breast Cancer) | Metabolic | Hexokinase activity, Pyruvate, ATP, Acidity | This compound inhibits glycolysis. | nih.govavocadosource.comwikipedia.org |

| AMJ13, MCF7 (Breast Cancer) | Proliferative (MTT) | Cell Viability (IC50) | This compound inhibits proliferation and induces cytotoxicity. | avocadosource.comresearchgate.net |

| AMJ13, MCF7 (Breast Cancer) | Apoptosis | Morphological Changes | This compound induces apoptosis. | avocadosource.comwikipedia.org |

| RINm5F, INS-1 (Tumoral Pancreatic Islet) | Metabolic | D-glucose metabolism | Inhibition of glucose metabolism is dependent on GLUT2 expression. | nih.gov |

| REF (Normal Embryo Fibroblast) | Proliferative (MTT) | Cell Viability | This compound has low toxicity to normal cells. | avocadosource.com |

Prospective Avenues for this compound Research

Comprehensive Elucidation of Undefined Biosynthetic Pathways

Despite its significant biological activities, the complete biosynthetic pathway of this compound remains to be fully elucidated, particularly in the organisms where it is most abundant, such as the avocado (Persea americana). While a general understanding exists, several key steps and regulatory mechanisms are still undefined, presenting a compelling area for future research.

In avocado, it is postulated that the biosynthesis of this compound originates from intermediates of the pentose (B10789219) phosphate (B84403) pathway. nih.gov A proposed route involves the conversion of D-arabinose-5-phosphate and D-ribose-5-phosphate into this compound-7-phosphate and D-altro-heptulose-1,7-bisphosphate. nih.gov However, the specific enzymes catalyzing these transformations in avocado have not been definitively identified and characterized. The conversion of these phosphorylated intermediates to free this compound also requires the action of phosphatases, the identities of which are yet to be confirmed.

In contrast, more is known about the biosynthesis of a related compound, ADP-L-glycero-β-D-manno-heptose, in bacteria, which is a precursor for lipopolysaccharide (LPS) synthesis. avocadosource.comresearchgate.net This pathway also starts with a seven-carbon sugar phosphate, sedoheptulose (B1238255) 7-phosphate, and involves a series of enzymatic reactions catalyzed by proteins such as GmhA (a sedoheptulose-7-phosphate isomerase), HldE, and GmhB. avocadosource.comresearchgate.net While this bacterial pathway provides a valuable model, it is unclear to what extent it is conserved in plants. Future research should focus on identifying and characterizing the homologous enzymes in avocado and other this compound-producing plants.

A comprehensive elucidation of the biosynthetic pathway would involve a multi-pronged approach, including:

Transcriptomic and Proteomic Analyses: Comparing tissues with high and low levels of this compound to identify candidate genes and enzymes involved in its synthesis.

Enzyme Assays: Heterologous expression of candidate genes and subsequent biochemical characterization of the recombinant enzymes to confirm their function.

Metabolic Labeling Studies: Using isotopically labeled precursors to trace the flow of carbon through the pathway and confirm the proposed intermediates.

Unraveling the complete biosynthetic pathway of this compound will not only be a significant contribution to our fundamental understanding of carbohydrate metabolism but could also open up avenues for the biotechnological production of this valuable heptose.

Comparative Biochemistry Studies Across Diverse Organisms

This compound has been identified in a diverse range of organisms, including higher plants, algae, fungi, and bacteria. nih.gov However, our understanding of its comparative biochemistry and physiological roles across these different life forms is still in its infancy. Future research in this area could reveal fascinating evolutionary adaptations and novel biological functions.

In plants, particularly avocado, this compound is a major transportable sugar and plays a role in carbon allocation and fruit ripening. nih.gov In contrast, in animals and humans, research has predominantly focused on its role as a hexokinase inhibitor, with significant implications for glucose metabolism and insulin secretion. nih.govnih.gov A direct comparative study of the metabolic fate of this compound in a plant versus a mammal would be highly informative. For instance, determining whether plants possess mechanisms to utilize this compound as an energy source, and how these differ from the metabolic pathways in animals, would be of great interest.

Furthermore, comparative studies on the enzymes that interact with this compound across different species could provide valuable insights. For example, the phosphorylation of this compound by hexokinase isoenzymes has been shown to vary between yeast, bovine, and human sources, as well as in different tissues within the same organism. nih.gov A broader comparative analysis of hexokinases from a wider range of organisms could reveal evolutionary differences in their sensitivity to this compound and provide a basis for the development of species-specific inhibitors.

Future research in comparative biochemistry could address the following questions:

What is the full range of organisms that synthesize this compound, and what are the evolutionary relationships between their biosynthetic pathways?

Does this compound have physiological roles in microorganisms, and if so, what are they?

How does the transport and cellular uptake of this compound differ across various organisms and cell types?

Are there other enzymes, besides hexokinase, that are significantly affected by this compound in different organisms?

By exploring the biochemistry of this compound in a comparative context, we can gain a more holistic understanding of its biological significance and potentially uncover new applications for this unique seven-carbon sugar.

Development and Characterization of Novel this compound Analogs and Derivatives

The development and characterization of novel analogs and derivatives of this compound represent a promising avenue for future research, with the potential to generate new therapeutic agents and research tools. By modifying the structure of this compound, it may be possible to enhance its desirable properties, such as its inhibitory effect on hexokinase, or to introduce new biological activities.

One area of focus has been the synthesis of this compound esters, such as this compound hexaacetate. nih.gov The esterification of the hydroxyl groups increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. This has been shown to be particularly useful in cell types that have a low expression of the glucose transporters responsible for this compound uptake. nih.gov Further research into other ester derivatives with varying chain lengths and functional groups could lead to compounds with improved pharmacokinetic and pharmacodynamic profiles.

The synthesis of other this compound analogs could also be explored to investigate structure-activity relationships. For example, modifications at different positions of the carbon backbone could provide insights into the specific structural features that are essential for its interaction with hexokinase. This knowledge could then be used to design more potent and selective inhibitors. The synthesis of D-manno-hept-2-ulose and l-fructose (B118286) derivatives has been explored, providing a basis for further analog development. acs.org

The characterization of these novel analogs and derivatives would involve a comprehensive evaluation of their biochemical and biological effects. This would include:

Enzyme Inhibition Assays: To determine their potency and selectivity as inhibitors of hexokinase and other relevant enzymes.

Cell-Based Assays: To assess their effects on cellular metabolism, proliferation, and apoptosis in various cell lines.

In Vivo Studies: To evaluate their efficacy and safety in animal models of disease.

The development of novel this compound analogs and derivatives holds significant potential for advancing our understanding of its biological roles and for the development of new therapeutic strategies for a range of conditions, including cancer and metabolic disorders.

Q & A

Q. What are the key chemical and solubility properties of D-Mannoheptulose relevant to experimental preparation?

this compound (CAS 3615-44-9) is a crystalline solid with a molecular weight of 210.19 g/mol. For laboratory use, it is soluble in ethanol (1 mg/ml), DMSO (20 mg/ml), and PBS (10 mg/ml). Stock solutions should be prepared in organic solvents and diluted into aqueous buffers (e.g., PBS pH 7.2) to minimize organic solvent residues, which may interfere with biological assays. Avoid storing diluted solutions for >24 hours due to instability .

Q. What are the standard protocols for handling and storing this compound in laboratory settings?

Store the compound at -20°C in airtight containers, with a stability of ≥4 years. During experiments, use protective equipment (gloves, lab coat) to prevent skin/eye contact. For in vivo studies, ensure dosing solutions are prepared in isotonic saline, with organic solvent concentrations <1% to avoid physiological artifacts .

Q. How does this compound inhibit glucose metabolism in model organisms?

this compound competitively inhibits hexokinase, blocking glucose conversion to glucose-6-phosphate. This suppresses insulin secretion and glucose oxidation. In canine models, 1 g/kg induces transient hyperglycemia, while 8 mg/kg shows no acute effects but increases postprandial energy expenditure. Use dose-response curves to validate these thresholds in target species .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dose-dependent effects of this compound on glucose regulation?

Contradictory findings (e.g., hyperglycemia vs. no effect) may arise from interspecies variability, administration routes, or assay sensitivity. Address this by:

Q. What experimental designs are optimal for isolating this compound’s mechanism of action in carbohydrate-responsive element-binding protein (ChREBP) activation?

Employ a P-E/I-C-O framework :

- Population : Cultured hepatocytes or pancreatic β-cells.

- Exposure : Dose ranges (0.1–10 mM) of this compound ± glucose.

- Comparison : Controls with glucose-only or alternative hexokinase inhibitors.

- Outcome : Quantify ChREBP nuclear translocation (immunofluorescence) and target gene expression (qPCR). Include triplicate assays and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. How should researchers validate the specificity of this compound in kinase inhibition assays?

To confirm target specificity:

- Use kinase profiling panels to test off-target effects on related enzymes (e.g., glucokinase, galactokinase).

- Combine with genetic knockdown (siRNA) of hexokinase isoforms to assess phenotypic rescue.

- Cross-validate findings with orthogonal methods (e.g., isotopic glucose uptake assays) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

For continuous outcomes (e.g., insulin secretion levels):

- Fit data to sigmoidal dose-response curves (Hill equation) to calculate EC₅₀/IC₅₀ values.

- Use error bars representing SEM or SD and apply t-tests/ANOVA for group comparisons.

- For small sample sizes, non-parametric tests (Mann-Whitney U) are preferable .

Q. How can in vitro findings on this compound be translated to in vivo models while controlling for metabolic complexity?

- Use paired in vitro/in vivo experiments : Test the compound in isolated islets followed by rodent models under identical dosing.

- Monitor confounding factors (e.g., stress hormones, circadian rhythms) via telemetry or frequent blood sampling.

- Apply tracer techniques (e.g., ¹³C-glucose) to track real-time metabolic flux .

Data Reproducibility and Reporting

Q. What metadata should be documented to ensure reproducibility in this compound experiments?

Include:

Q. How can researchers address the lack of long-term toxicity data for this compound in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.